N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide
Description
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C18H15Cl3N2O2 |
|---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C18H15Cl3N2O2/c19-12-1-3-16-14(7-12)11(9-23-16)5-6-22-18(24)10-25-17-4-2-13(20)8-15(17)21/h1-4,7-9,23H,5-6,10H2,(H,22,24) |
InChI Key |
IGFDAXZZMFVXPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloroindole and 2,4-dichlorophenoxyacetic acid.
Formation of Intermediate: The 5-chloroindole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form an intermediate ester.
Hydrolysis: The ester is then hydrolyzed to form the corresponding carboxylic acid.
Amidation: The carboxylic acid is reacted with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final amide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted indole or phenoxy derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with similar structural features but different substituents.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
5-chloroindole: A simpler indole derivative that serves as a starting material for the synthesis of more complex compounds.
Uniqueness
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide is unique due to the presence of both chloro and phenoxy substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C17H15Cl2N3O2
Molecular Weight: 364.22 g/mol
The compound features a chloro-substituted indole moiety linked to a dichlorophenoxy acetamide structure, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole core is known to bind effectively with multiple receptors and enzymes, influencing signaling pathways that can lead to therapeutic effects. The presence of chloro and dichlorophenoxy groups enhances its binding affinity and specificity towards these targets, potentially modulating their activity in various biological contexts.
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to exhibit antiproliferative activity against several cancer cell lines. For instance:
- Study Findings: In vitro assays demonstrated that compounds related to the indole structure inhibited the growth of cancer cells with IC50 values ranging from 29 nM to 78 nM, indicating strong efficacy against mutant EGFR/BRAF pathways .
- Cell Viability Assay: Most tested compounds maintained cell viability levels above 87% at concentrations of 50 µM, suggesting low cytotoxicity while retaining significant antiproliferative effects .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activities . Research indicates that indole derivatives possess inherent antimicrobial properties that can be harnessed against various pathogens. The specific activity of this compound against bacterial strains remains an area of ongoing investigation.
Synthesis Methods
The synthesis of this compound involves several key steps:
- Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis using phenylhydrazine and an aldehyde or ketone under acidic conditions.
- Chlorination: The introduction of the chloro group is performed through electrophilic aromatic substitution using chlorinating agents like phosphorus pentachloride.
- Formation of Acetamide: The final product is obtained by reacting the chlorinated indole with 2-(2,4-dichlorophenoxy)acetyl chloride in the presence of a base such as triethylamine.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
